5-formyl-2-pyrimidin-5-yloxybenzonitrile
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Overview
Description
5-formyl-2-pyrimidin-5-yloxybenzonitrile is an organic compound that features a benzonitrile core substituted with a formyl group and a pyrimidin-5-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-2-pyrimidin-5-yloxybenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-formyl-2-pyrimidin-5-yloxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrimidin-5-yloxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
Oxidation: 5-Formyl-2-(pyrimidin-5-yloxy)benzoic acid.
Reduction: 5-Formyl-2-(pyrimidin-5-yloxy)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-formyl-2-pyrimidin-5-yloxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 5-formyl-2-pyrimidin-5-yloxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative being studied.
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2-(piperidin-1-yl)benzonitrile: Similar structure but with a piperidinyl group instead of a pyrimidin-5-yloxy moiety.
4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: Similar structure but with a pyridinyl group instead of a pyrimidin-5-yloxy moiety.
Uniqueness
5-formyl-2-pyrimidin-5-yloxybenzonitrile is unique due to the presence of both a formyl group and a pyrimidin-5-yloxy moiety, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H7N3O2 |
---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
5-formyl-2-pyrimidin-5-yloxybenzonitrile |
InChI |
InChI=1S/C12H7N3O2/c13-4-10-3-9(7-16)1-2-12(10)17-11-5-14-8-15-6-11/h1-3,5-8H |
InChI Key |
LPAJLHXUOPBCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C#N)OC2=CN=CN=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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